molecular formula C11H19N3O2S B1274752 3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide CAS No. 49804-44-6

3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide

Cat. No.: B1274752
CAS No.: 49804-44-6
M. Wt: 257.35 g/mol
InChI Key: XDCURWJISNMINV-UHFFFAOYSA-N
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Description

3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide is an organic compound with the molecular formula C11H19N3O2S. It is a derivative of benzenesulfonamide, characterized by the presence of amino and methylamino groups on the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide typically involves the following steps:

    Nitration: The starting material, N,N-diethylbenzenesulfonamide, undergoes nitration to introduce a nitro group at the para position relative to the sulfonamide group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Methylation: The amino group is methylated using a methylating agent like methyl iodide to form the methylamino group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly sulfonamide-based drugs.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding.

    Industrial Applications: It serves as a precursor in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition can lead to antibacterial effects, making it useful in the development of antimicrobial agents.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N,N-diethylbenzenesulfonamide
  • N,N-diethyl-4-(methylamino)benzenesulfonamide
  • 3-amino-N,N-dimethyl-4-(methylamino)benzenesulfonamide

Uniqueness

3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide is unique due to the presence of both amino and methylamino groups on the benzene ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S/c1-4-14(5-2)17(15,16)9-6-7-11(13-3)10(12)8-9/h6-8,13H,4-5,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCURWJISNMINV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391035
Record name 3-Amino-N,N-diethyl-4-(methylamino)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49804-44-6
Record name 3-Amino-N,N-diethyl-4-(methylamino)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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